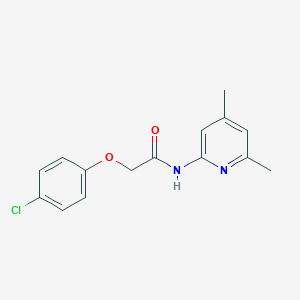![molecular formula C38H34N4O2 B443198 2-(4-ETHYLPHENYL)-N~4~-[2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B443198.png)
2-(4-ETHYLPHENYL)-N~4~-[2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ETHYLPHENYL)-N~4~-[2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHYLPHENYL)-N~4~-[2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE typically involves multiple steps. One common route includes the formation of 2-(4-ethylphenyl)quinoline-4-carbonyl chloride, which is then reacted with an appropriate amine to form the desired compound . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the general principles of organic synthesis, including the use of high-purity reagents and controlled reaction conditions, would apply.
化学反応の分析
Types of Reactions
2-(4-ETHYLPHENYL)-N~4~-[2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines.
科学的研究の応用
2-(4-ETHYLPHENYL)-N~4~-[2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: May be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(4-ETHYLPHENYL)-N~4~-[2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(4-ethylphenyl)quinoline-4-carbonyl chloride
- 2-(4-ethylphenyl)-6-methylquinoline-4-carbonyl chloride
Uniqueness
What sets 2-(4-ETHYLPHENYL)-N~4~-[2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE apart is its dual quinoline structure, which may confer unique binding properties and biological activities compared to other quinoline derivatives.
特性
分子式 |
C38H34N4O2 |
|---|---|
分子量 |
578.7g/mol |
IUPAC名 |
2-(4-ethylphenyl)-N-[2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C38H34N4O2/c1-3-25-13-17-27(18-14-25)35-23-31(29-9-5-7-11-33(29)41-35)37(43)39-21-22-40-38(44)32-24-36(28-19-15-26(4-2)16-20-28)42-34-12-8-6-10-30(32)34/h5-20,23-24H,3-4,21-22H2,1-2H3,(H,39,43)(H,40,44) |
InChIキー |
FROFHVTWMQNSNP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(C=C6)CC |
正規SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(C=C6)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-{[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxy-6-iodophenoxy)acetic acid](/img/structure/B443116.png)
![9,9-Dimethyl-6-(2-sec-butoxyphenyl)-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B443117.png)
![2-[2-ethoxy-6-iodo-4-[(E)-[2-(naphthalen-1-ylamino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetamide](/img/structure/B443118.png)

![propyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B443124.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide](/img/structure/B443126.png)
![ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B443127.png)


![methyl 2-[4-(4-chloro-2-methylphenoxy)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B443131.png)
![3-[5-(10-hexanoyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-furyl]benzoic acid](/img/structure/B443132.png)

![1,3-Dichloropropan-2-yl 4-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B443135.png)

